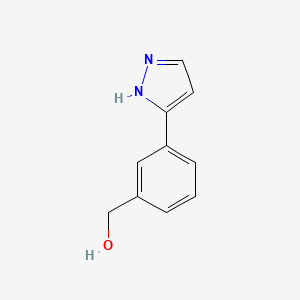

(3-(1H-pyrazol-3-yl)phenyl)methanol

Description

Properties

IUPAC Name |

[3-(1H-pyrazol-5-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-7-8-2-1-3-9(6-8)10-4-5-11-12-10/h1-6,13H,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAULQMGAUBSDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=NN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571494 | |

| Record name | [3-(1H-Pyrazol-5-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197093-23-5 | |

| Record name | [3-(1H-Pyrazol-5-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 3 1h Pyrazol 3 Yl Phenyl Methanol

Synthetic Pathways for (3-(1H-pyrazol-3-yl)phenyl)methanol

The synthesis of this compound typically involves multi-step sequences that begin with readily available starting materials. These pathways focus on the construction of the pyrazole (B372694) ring and the introduction of the hydroxymethyl group onto the phenyl ring.

Precursor Synthesis and Functional Group Transformations

A common route to this compound involves the synthesis of an ester precursor, such as ethyl 5-aryl-1H-pyrazole-3-carboxylate, followed by its reduction. nih.gov The synthesis of the pyrazole ester itself can be achieved through a cyclocondensation reaction. For instance, the reaction of a substituted acetophenone (B1666503) with diethyl oxalate (B1200264) in the presence of a base like potassium t-butoxide yields a 1,3-diketoester. nih.gov This intermediate then undergoes cyclization with phenylhydrazine (B124118) to form the corresponding pyrazole carboxylate. nih.gov

Another prominent method for constructing the pyrazole ring is through multicomponent reactions (MCRs). MCRs are highly efficient processes where multiple starting materials react in a single pot to form a complex product, often with high atom economy. beilstein-journals.orgmdpi.comnih.govnih.gov Various MCR strategies have been developed for pyrazole synthesis, including those involving the in situ generation of 1,3-dielectrophiles followed by cyclocondensation. beilstein-journals.org

Once the pyrazole-containing precursor is obtained, the final step is the reduction of the ester or another suitable functional group to the desired alcohol. Lithium aluminum hydride (LiAlH₄) is a commonly used reducing agent for this transformation, typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF). nih.gov

Table 1: Key Precursors and Reagents in the Synthesis of this compound and its Analogs

| Precursor/Reagent | Role in Synthesis | Reference |

| Substituted Acetophenones | Starting material for pyrazole ring formation | nih.gov |

| Diethyl Oxalate | Reactant for forming the 1,3-diketoester intermediate | nih.gov |

| Phenylhydrazine | Source of the hydrazine (B178648) moiety for pyrazole ring closure | nih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | Reducing agent for converting esters to alcohols | nih.gov |

| Aryl Boronic Acids | Coupling partner in Suzuki-Miyaura reactions | rsc.orgresearchgate.net |

| Organohalides | Coupling partner in Suzuki-Miyaura reactions | researchgate.net |

| Grignard Reagents | Nucleophilic carbon source for C-C bond formation | libretexts.orgcerritos.edu |

| Aldehydes/Ketones | Electrophiles in Grignard reactions | libretexts.orgcerritos.edu |

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound and its derivatives is highly dependent on the reaction conditions. Researchers have focused on optimizing various parameters to maximize yields and minimize side reactions. For instance, in the reduction of ethyl 5-phenyl-1H-pyrazole-3-carboxylate, the reaction temperature is carefully controlled, often starting at 0°C and then proceeding at a higher temperature to ensure complete conversion. The choice of solvent and base is also critical. In Suzuki-Miyaura cross-coupling reactions used to introduce the phenyl group, a mixture of solvents like 1,4-dioxane (B91453) and methanol (B129727), along with a base such as potassium carbonate, has been found to be effective. researchgate.net

The use of catalysts is another key aspect of optimization. Palladium catalysts, such as Pd(PPh₃)₄, are widely employed in Suzuki-Miyaura reactions to facilitate the carbon-carbon bond formation between an organohalide and a boronic acid. researchgate.net In multicomponent reactions, catalysts like piperidine (B6355638) or ytterbium(III) perfluorooctanoate (Yb(PFO)₃) have been shown to promote the efficient synthesis of pyrazole derivatives. beilstein-journals.org The reaction time and temperature are also crucial parameters that are fine-tuned to achieve optimal results. For example, some multicomponent reactions for pyrazole synthesis can be completed at room temperature within a few hours. acs.org

Scalability Considerations for this compound Synthesis

For the practical application of this compound in areas like drug development, the scalability of its synthesis is a major consideration. One-pot multicomponent reactions are particularly advantageous for large-scale synthesis due to their operational simplicity and reduced waste generation. beilstein-journals.orgmdpi.comnih.govnih.gov These reactions often proceed with high atom economy, meaning that a large proportion of the atoms from the starting materials are incorporated into the final product.

The choice of reagents and catalysts also impacts scalability. The use of inexpensive and readily available starting materials is crucial. rsc.org Furthermore, the development of catalyst-free or solvent-free reaction conditions can significantly improve the environmental footprint and cost-effectiveness of the synthesis on an industrial scale. nih.gov For instance, some syntheses of pyrazole derivatives have been successfully carried out using water as a solvent or under solvent-free conditions, which are highly desirable for green chemistry. nih.gov

Derivatization Strategies for this compound Analogs

The core structure of this compound offers multiple sites for chemical modification, allowing for the creation of a diverse library of analogs. These modifications can be broadly categorized into changes on the pyrazole ring and substitutions on the phenyl moiety.

Modifications of the Pyrazole Ring

The pyrazole ring itself provides several positions for substitution, which can significantly influence the biological activity of the resulting compounds. The nitrogen atoms of the pyrazole can be functionalized, for example, by N-alkylation or N-arylation. beilstein-journals.org Ullmann coupling reactions can be employed to introduce aryl groups at the N1 position of the pyrazole ring. beilstein-journals.org

Furthermore, substituents can be introduced at various carbon atoms of the pyrazole ring. For instance, the C4 position can be functionalized through reactions like bromination followed by Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups. rsc.org The C5 position can also be modified, for example, by introducing different aryl groups through the initial choice of substituted acetophenone in the synthetic pathway. nih.gov

Table 2: Examples of Derivatization of the Pyrazole Ring

| Position of Modification | Type of Modification | Synthetic Method | Reference |

| N1-position | N-Arylation | Ullmann Coupling | beilstein-journals.org |

| C4-position | C-Arylation | Suzuki-Miyaura Coupling | rsc.org |

| C5-position | C-Arylation | Variation of starting acetophenone | nih.gov |

Substitutions on the Phenyl Moiety

The phenyl ring of this compound is another key site for introducing chemical diversity. Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, can be used to introduce functional groups onto the phenyl ring. These functional groups can then be further manipulated to create a wide range of derivatives.

Cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for introducing various substituents onto the phenyl ring. rsc.orgresearchgate.netdntb.gov.ua By using different aryl or heteroaryl boronic acids, a vast array of biaryl structures can be synthesized. researchgate.net Grignard reactions also offer a means to introduce alkyl or aryl groups by reacting a Grignard reagent with a suitable electrophile on the phenyl ring or a precursor. libretexts.orgcerritos.edu These modifications can alter the steric and electronic properties of the molecule, which can have a profound impact on its biological activity.

Alterations of the Methanol Side Chain

The hydroxymethyl group (-CH₂OH) on the phenyl ring is a versatile functional handle that can be readily converted into other functionalities, such as aldehydes, carboxylic acids, esters, and ethers. These transformations are fundamental for structure-activity relationship (SAR) studies and for preparing more complex molecular structures.

Oxidation: The primary alcohol can be selectively oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. For instance, the selective oxidation of a similar scaffold, (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanol, to the corresponding aldehyde has been successfully achieved using 2-Iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO). nih.gov This method is known for its mildness and high selectivity for primary alcohols. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), would typically lead to the formation of the corresponding carboxylic acid, 3-(1H-pyrazol-3-yl)benzoic acid.

Esterification: The methanol group can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction, often catalyzed by an acid or promoted by a coupling agent like DCC (dicyclohexylcarbodiimide), is a common strategy to increase lipophilicity or to introduce specific promoieties.

Etherification: Conversion to ethers is typically accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide intermediate. This nucleophile can then be treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to furnish the desired ether derivative.

The table below summarizes these key transformations of the methanol side chain.

| Transformation | Reagent(s) | Product Functional Group | Example Product Name |

| Selective Oxidation | 2-Iodoxybenzoic acid (IBX) | Aldehyde | (3-(1H-pyrazol-3-yl)benzaldehyde) |

| Full Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid | 3-(1H-pyrazol-3-yl)benzoic acid |

| Esterification | Acetic Anhydride, Pyridine | Ester | (3-(1H-pyrazol-3-yl)phenyl)methyl acetate |

| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Ether | 3-(3-(methoxymethyl)phenyl)-1H-pyrazole |

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 3 1h Pyrazol 3 Yl Phenyl Methanol and Its Analogs

Rational Design of (3-(1H-pyrazol-3-yl)phenyl)methanol Derivatives

The rational design of derivatives of this compound is a strategic process aimed at enhancing their biological activity, selectivity, and pharmacokinetic properties. This process is often guided by a deep understanding of the target protein's structure and the mode of interaction of the lead compound. A common approach involves the systematic modification of different parts of the molecule, including the pyrazole (B372694) ring, the phenyl ring, and the methanol (B129727) linker.

One of the key strategies in the rational design of these derivatives is the exploration of various substituents on both the pyrazole and phenyl rings. For instance, the introduction of different functional groups can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity to the target. A study on 4-arylazo-3,5-diamino-1H-pyrazoles demonstrated that the position of a fluorine substituent on the phenyl ring significantly impacted the compound's activity. nih.gov An ortho-fluoro substitution resulted in a more potent compound compared to meta or para substitutions, suggesting that the electronic and steric effects at this position are critical for activity. nih.gov

Furthermore, the exploration of hydrogen bond donor and acceptor properties is a crucial aspect of rational design. In the same study on 4-arylazo-3,5-diamino-1H-pyrazoles, replacing the fluorine with other groups like amino and methoxy (B1213986) at the 2-position of the phenyl ring led to a loss of activity, while a hydroxyl group at the same position retained partial activity. nih.gov This highlights the importance of specific hydrogen bonding interactions for the biological activity of this class of compounds.

The methanol group in this compound also presents an opportunity for rational design. It can be modified to other functional groups, such as ethers, esters, or amides, to explore new interactions with the target protein or to improve the compound's physicochemical properties. For example, in a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives, the carboxamide group plays a crucial role in the anti-inflammatory activity. nih.gov

Correlation of Structural Features with Biological Activities

The structure-activity relationship (SAR) studies of this compound analogs aim to establish a clear correlation between the structural features of the molecules and their biological activities. These studies provide valuable insights into the key molecular determinants of potency and selectivity, guiding the design of more effective compounds.

A review of various pyrazole derivatives has shown that the substitution pattern on the pyrazole and adjacent phenyl rings is a major determinant of their biological activity. nih.gov For instance, in a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes, the nature of the substituent on the 4-phenyl ring significantly influenced their anti-inflammatory activity. nih.gov

To illustrate the SAR of pyrazole derivatives, the following table summarizes the anti-inflammatory activity of a series of 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone derivatives, as measured by their ability to inhibit IL-6. nih.gov

| Compound | Substituent (R) | IL-6 Inhibition (%) |

| 3a | H | 75 |

| 3c | 4-Cl | 82 |

| 3g | 4-OCH3 | 78 |

| Data sourced from a study on the anti-inflammatory activity of pyrazole derivatives. nih.gov |

The data in the table above demonstrates that the introduction of a chloro group at the para-position of the phenyl ring (compound 3c) enhances the IL-6 inhibitory activity compared to the unsubstituted compound (3a). This suggests that an electron-withdrawing group at this position is favorable for activity.

In another example, a study on 3-aryl-1-phenyl-1H-pyrazole derivatives as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO) revealed that chloro-substituted derivatives were more potent AChE inhibitors than their fluoro-substituted counterparts. researchgate.net Conversely, the fluoro-substituted derivatives showed higher selectivity for MAO-B inhibition. researchgate.net This highlights how subtle changes in the chemical structure can lead to significant differences in biological activity and selectivity.

Pharmacophore Modeling for this compound Series

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For the this compound series, a pharmacophore model can be developed based on the structures of active analogs to guide the design of new compounds with improved potency.

A typical pharmacophore model for a kinase inhibitor, a common target for pyrazole-based compounds, might include features such as:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrazole ring are excellent hydrogen bond acceptors and often form crucial interactions with the hinge region of the kinase domain.

Hydrogen Bond Donors (HBD): The methanol group or other suitable functional groups can act as hydrogen bond donors, forming interactions with specific residues in the active site.

Aromatic Rings (AR): The phenyl and pyrazole rings can engage in aromatic or hydrophobic interactions with the protein.

While a specific pharmacophore model for this compound is not publicly available, the general principles of pharmacophore modeling for kinase inhibitors can be applied. For instance, in the development of FMS-like tyrosine kinase-3 (FLT3) inhibitors, a novel class of 3-phenyl-1H-5-pyrazolylamine-derived compounds was designed and synthesized. nih.gov The SAR of these compounds revealed the importance of specific interactions that could be translated into a pharmacophore model for further optimization.

Lead Optimization Strategies Based on SAR Data

Lead optimization is the iterative process of modifying the structure of a lead compound to improve its drug-like properties, such as potency, selectivity, metabolic stability, and oral bioavailability, while minimizing toxicity. The SAR data obtained from the initial screening of analogs of this compound is the primary driver for lead optimization.

A key strategy in lead optimization is to systematically explore the chemical space around the lead compound. This can involve:

Fine-tuning of substituents: Based on the initial SAR, promising substituent positions can be further explored with a wider range of functional groups to optimize interactions with the target.

Scaffold hopping: If the initial scaffold has limitations, it may be replaced with a different heterocyclic system that maintains the key pharmacophoric features but has improved properties.

Introduction of metabolic blockers: To improve metabolic stability, sites of metabolic degradation can be blocked by introducing inert groups, such as fluorine atoms.

Modulation of physicochemical properties: Properties like lipophilicity (logP) and polar surface area (PSA) can be fine-tuned to improve solubility, permeability, and oral bioavailability.

An example of lead optimization can be seen in the development of pyrazolo[1,5-a]pyrimidin-7(4H)-one based KDM5 inhibitors. nih.gov Starting from a lead compound, researchers used structure- and property-based design approaches to generate more potent and selective inhibitors with improved pharmacokinetic profiles. nih.gov This iterative process of design, synthesis, and testing is central to successful lead optimization.

The following table presents hypothetical data to illustrate a lead optimization campaign for a this compound analog targeting a specific kinase.

| Compound | R1 | R2 | Kinase IC50 (nM) | Cell Proliferation IC50 (µM) |

| Lead-1 | H | H | 500 | >10 |

| Opt-1a | F | H | 250 | 8.5 |

| Opt-1b | Cl | H | 150 | 5.2 |

| Opt-2a | Cl | CH3 | 120 | 4.1 |

| Opt-2b | Cl | CF3 | 80 | 2.5 |

| Final-1 | Cl | CF3 (optimized linker) | 15 | 0.5 |

This hypothetical data illustrates how systematic modifications to the lead compound, based on SAR, can lead to a significant improvement in both biochemical and cellular potency.

Biological Activity Profiling and Pharmacological Investigations of 3 1h Pyrazol 3 Yl Phenyl Methanol

In Vitro Biological Assays for (3-(1H-pyrazol-3-yl)phenyl)methanol

Target-Based Screening Approaches

There is no publicly available information from target-based screening assays for this compound. Such studies would typically involve testing the compound against a panel of specific biological targets, such as enzymes or receptors, to identify potential interactions.

Cell-Based Assays for Cellular Responses

No specific data from cell-based assays investigating the cellular responses to this compound have been found in the public domain. These assays would be crucial in determining the compound's effects on cellular processes like proliferation, viability, or signaling pathways. While numerous pyrazole (B372694) derivatives have been evaluated in various cell lines nih.govnih.gov, specific results for this compound are not reported.

Enzyme Inhibition Studies

Detailed enzyme inhibition studies for this compound are not available in the reviewed literature. Although many pyrazole-containing molecules are known to be potent enzyme inhibitors researchgate.net, the inhibitory activity of this specific compound against any particular enzyme has not been documented.

Receptor Binding and Antagonism/Agonism Studies

There is no published research detailing the receptor binding profile or any agonistic or antagonistic activities of this compound. Such studies are fundamental in understanding the mechanism of action for pharmacologically active compounds.

In Vivo Pharmacological Assessment of this compound

Preclinical Models for Efficacy Evaluation

Consistent with the lack of in vitro data, there are no reports of in vivo pharmacological assessments or efficacy evaluations of this compound in any preclinical models of disease.

Dose-Response Relationships in Relevant Biological Systems

A thorough investigation for data to populate this section has been conducted. However, no studies detailing the dose-response relationships of this compound in any biological system have been identified. Such an analysis would require experimental data that quantifies the biological response to varying concentrations of the compound.

Exploration of Therapeutic Windows

The exploration of a therapeutic window is contingent upon having both efficacy data (dose-response for desired effects) and toxicity data. As no such data for this compound is publicly available, a discussion on its therapeutic window cannot be scientifically formulated.

Elucidation of Molecular Mechanisms of Action for 3 1h Pyrazol 3 Yl Phenyl Methanol

Identification of Molecular Targets and Pathways

The pyrazole (B372694) scaffold is a common feature in a multitude of biologically active compounds, and its derivatives have been shown to interact with a variety of molecular targets, leading to the modulation of key signaling pathways implicated in various diseases. Based on the activities of related pyrazole-containing molecules, the primary molecular targets for (3-(1H-pyrazol-3-yl)phenyl)methanol are likely to be found within the families of protein kinases and enzymes involved in inflammatory and proliferative processes.

Protein Kinases: A significant number of pyrazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes such as growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Key kinase families that are frequently targeted by pyrazole compounds include:

Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these receptors can block downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways, which are critical for tumor growth and angiogenesis.

Non-Receptor Tyrosine Kinases: Including members of the Src family and Janus kinases (JAKs).

Serine/Threonine Kinases: Such as those in the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, which are central to cell proliferation, survival, and metabolism. mdpi.comnih.gov

Enzymes:

Cyclooxygenase (COX): Specifically, pyrazole derivatives have been extensively studied as selective inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. newdrugapprovals.orgnih.govsemanticscholar.org This inhibitory action is the basis for the anti-inflammatory effects of several pyrazole-based drugs.

15-Lipoxygenase (15-LOX): Some pyrazole derivatives have also demonstrated inhibitory activity against 15-LOX, another enzyme involved in the inflammatory response. nih.gov

Other Potential Targets:

B-cell lymphoma 2 (Bcl-2): This protein is a key regulator of apoptosis (programmed cell death). Certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to inhibit Bcl-2, thereby promoting apoptosis in cancer cells. nih.govrsc.org

Tubulin: Some pyrazole-containing compounds have been found to interfere with tubulin polymerization, a process essential for cell division, leading to cell cycle arrest and apoptosis.

T-type calcium channels: These channels are involved in various physiological processes, and their modulation by pyrazole derivatives has been reported.

The following table summarizes the potential molecular targets for this compound based on the activities of its analogs.

| Target Class | Specific Target | Potential Effect of Inhibition | Reference |

| Protein Kinases | EGFR, VEGFR | Anti-proliferative, Anti-angiogenic | nih.gov |

| PI3K/Akt/mTOR pathway | Induction of apoptosis, Inhibition of cell proliferation | mdpi.comnih.govnih.govresearchgate.netmdpi.com | |

| MAPK/ERK pathway | Inhibition of cell proliferation and survival | nih.gov | |

| Enzymes | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | newdrugapprovals.orgnih.govsemanticscholar.org |

| 15-Lipoxygenase (15-LOX) | Anti-inflammatory | nih.gov | |

| Apoptosis Regulators | Bcl-2 | Pro-apoptotic | nih.govrsc.org |

Mechanistic Studies at the Cellular Level

The interaction of pyrazole derivatives with their molecular targets translates into a range of observable effects at the cellular level. Studies on analogous compounds suggest that this compound could elicit the following cellular responses:

Induction of Apoptosis: A common mechanism of action for anticancer pyrazole derivatives is the induction of programmed cell death. This is often mediated through the intrinsic pathway, involving the generation of reactive oxygen species (ROS) and the activation of effector caspases like caspase-3. nih.gov The inhibition of anti-apoptotic proteins such as Bcl-2 by pyrazole compounds can also trigger this process. nih.govrsc.org

Cell Cycle Arrest: By inhibiting key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs), pyrazole derivatives can cause cells to arrest at specific phases of the cell cycle, thereby preventing their proliferation.

Inhibition of Cell Proliferation and Migration: Through the modulation of signaling pathways like PI3K/Akt and MAPK/ERK, pyrazole compounds can effectively inhibit the uncontrolled proliferation and migration of cancer cells. nih.gov

Anti-inflammatory Effects: At the cellular level, the inhibition of COX-2 by pyrazole derivatives leads to a reduction in the production of inflammatory mediators like prostaglandins. nih.gov

The table below details the observed cellular effects of various pyrazole analogs.

| Cellular Effect | Investigated Cell Line | Compound Type | Key Findings | Reference |

| Induction of Apoptosis | Triple-negative breast cancer cells (MDA-MB-468) | Pyrazole derivative (3f) | Increased ROS generation and caspase-3 activation. | nih.gov |

| Breast cancer cell lines (MCF-7, A549, PC-3) | 1,3,5-trisubstituted-1H-pyrazole derivatives | Activation of pro-apoptotic proteins Bax and p53. | nih.gov | |

| Inhibition of Cell Proliferation | Non-small cell lung carcinoma (A549) | N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide | Selective cytotoxicity towards cancer cells. | nih.gov |

| Anti-inflammatory Activity | Carrageenan-induced rat paw edema model | 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones | Significant reduction in edema. | newdrugapprovals.org |

Protein-Ligand Interaction Analysis

Molecular docking studies have provided valuable insights into how pyrazole derivatives bind to their protein targets. These in silico analyses help to understand the specific interactions that contribute to the inhibitory activity of these compounds.

COX-2 Inhibition: Docking studies of pyrazole-based COX-2 inhibitors have revealed that the pyrazole core can fit snugly into the active site of the enzyme. The substituents on the pyrazole ring play a crucial role in establishing key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues within the binding pocket. For instance, the trifluoromethylphenyl group on some pyrazole derivatives has been shown to enhance selective binding to COX-2. newdrugapprovals.org

Bcl-2 Inhibition: Molecular docking of 1,3,5-trisubstituted-1H-pyrazole derivatives with the anti-apoptotic protein Bcl-2 has demonstrated high binding affinities. Key hydrogen bonding interactions between the pyrazole scaffold and specific residues in the Bcl-2 binding groove are thought to be responsible for the inhibitory effect. nih.govrsc.org

Kinase Inhibition: The pyrazole ring can act as a scaffold to position various functional groups that interact with the ATP-binding pocket of protein kinases. These interactions can be highly specific, allowing for the development of selective kinase inhibitors.

The following table summarizes the findings from protein-ligand interaction studies of pyrazole analogs.

Downstream Signaling Pathway Modulations

The binding of this compound analogs to their primary molecular targets initiates a cascade of events that modulate downstream signaling pathways. The most prominently affected pathways, based on studies of related compounds, are the PI3K/Akt/mTOR and MAPK/ERK pathways.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Many pyrazole derivatives have been shown to inhibit key components of this pathway, such as PI3K and Akt. mdpi.comnih.govnih.govresearchgate.netmdpi.com This inhibition leads to the dephosphorylation of downstream effectors like mTOR, which in turn suppresses protein synthesis and cell growth, and can induce apoptosis.

MAPK/ERK Pathway: This pathway is also critical for cell proliferation and survival. Pyrazole-based inhibitors can block the activation of key kinases in this pathway, such as MEK and ERK, leading to the inhibition of cell growth and the induction of apoptosis. nih.gov

NF-κB Signaling Pathway: In the context of inflammation, the inhibition of COX-2 by pyrazole derivatives can lead to the downregulation of the NF-κB signaling pathway, which is a key regulator of the expression of pro-inflammatory genes.

The table below outlines the modulation of downstream signaling pathways by pyrazole analogs.

| Signaling Pathway | Effect of Compound | Cellular Consequence | Reference |

| PI3K/Akt/mTOR | Inhibition of Akt phosphorylation | Inhibition of cell proliferation and migration, potential induction of apoptosis. | mdpi.comnih.govnih.govmdpi.com |

| MAPK/ERK | Inhibition of ERK phosphorylation | Cell cycle arrest and apoptosis. | nih.gov |

| Caspase Cascade | Activation of Caspase-3 | Induction of apoptosis. | nih.gov |

Computational and Chemoinformatic Studies on 3 1h Pyrazol 3 Yl Phenyl Methanol

Molecular Docking and Dynamics Simulations for (3-(1H-pyrazol-3-yl)phenyl)methanol

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. Docking predicts the preferred orientation and binding affinity of the ligand in the protein's binding site, while MD simulations provide insights into the stability of the ligand-protein complex over time.

While specific docking studies on this compound are not prevalent in the literature, research on analogous pyrazole (B372694) derivatives demonstrates their potential as inhibitors for various protein targets. For instance, studies have successfully docked pyrazole derivatives into the active sites of receptor tyrosine kinases (VEGFR-2), protein kinases (Aurora A, CDK2), and the papain-like protease (PLpro) of SARS-CoV-2. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds between the pyrazole ring's nitrogen atoms and amino acid residues in the target's active site. nih.gov

For this compound, a hypothetical docking study would involve preparing its 3D structure and docking it into the binding pocket of a selected protein. The results would be analyzed based on binding energy and specific molecular interactions.

Table 1: Example Docking Scores of Pyrazole Derivatives Against Protein Kinases

This table illustrates typical results from docking studies on compounds related to the pyrazole class. The binding energy indicates the affinity of the ligand for the protein, with more negative values suggesting stronger binding.

| Compound/Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues (Example) |

| Pyrazole Derivative 1b | VEGFR-2 | 2QU5 | -10.09 | Cys919, Asp1046 |

| Pyrazole Derivative 1d | Aurora A | 2W1G | -8.57 | Arg137, Leu263 |

| Pyrazole Derivative 2b | CDK2 | 2VTO | -10.35 | Lys33, Gln131 |

Data derived from a study on various pyrazole derivatives, demonstrating the application of molecular docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.

A QSAR study involving this compound would require a dataset of structurally similar pyrazole derivatives with experimentally determined biological activities (e.g., IC₅₀ values) against a specific target. Various molecular descriptors (e.g., electronic, steric, lipophilic properties) for each compound would be calculated.

Although a specific QSAR model for analogs of this compound is not documented in the reviewed literature, the principles have been applied to similar heterocyclic compounds. For example, a study on triazole derivatives used 3D-QSAR to understand the structural requirements for antifungal activity. researchgate.net For the pyrazole class, a QSAR model could elucidate the importance of substituents on the phenyl ring or the pyrazole core for a given activity. For instance, it could quantify how adding electron-withdrawing or electron-donating groups to the phenyl ring of the this compound scaffold influences its binding affinity to a target.

In Silico Prediction of Biological Activities

In silico tools can predict the biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of a molecule before it is synthesized, saving time and resources.

Prediction of Activity Spectra for Substances (PASS) is a tool that can predict a wide range of biological activities based on the structure of a compound. A PASS prediction for a related pyrazole derivative, 4-((1-(3-nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic acid, suggested its potential as a fusarinine-C ornithinesterase inhibitor, which could be relevant in cancer treatment. researchgate.net A similar analysis for this compound could reveal numerous potential therapeutic applications.

ADMET and Drug-Likeness Prediction: The "drug-likeness" of a compound is often evaluated using criteria like Lipinski's Rule of Five. In silico tools can predict these properties. Studies on pyrazolo[1,5-a]pyrimidines have used these methods to confirm that most of the tested compounds fall within the acceptable ranges for oral bioavailability. nih.gov

Table 2: Predicted Physicochemical and ADMET Properties for this compound and Related Structures

This table presents predicted properties for the target compound and a related structure, illustrating the type of data generated from in silico tools.

| Property | This compound | 4-((1-(3-nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic Acid researchgate.net | Lipinski's Rule of Five Guideline |

| Molecular Weight | 174.20 g/mol | 457.44 g/mol | ≤ 500 |

| LogP (Lipophilicity) | ~1.5 - 2.0 (Predicted) | ~3.7 (Predicted) | ≤ 5 |

| Hydrogen Bond Donors | 2 (OH, NH) | 2 (NH, COOH) | ≤ 5 |

| Hydrogen Bond Acceptors | 2 (N, O) | 6 (NO₂, 2xCO, COOH) | ≤ 10 |

| Oral Bioavailability | High (Predicted) | Good (Predicted) | High |

| Carcinogenicity | Low Risk (Predicted) | Negative (Predicted) | Non-carcinogenic |

Properties for the title compound are estimated based on general predictive models. Properties for the related structure are from a published in silico analysis. researchgate.net

Virtual Screening Approaches for Analog Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is highly effective for discovering novel analogs based on a known chemical scaffold.

The this compound structure can serve as a template or starting point for a virtual screening campaign. A recent study successfully used virtual screening to identify a pyrazolylamide scaffold as an inhibitor of the SARS-CoV-2 papain-like protease (PLpro). nih.gov The process started with a large compound library, which was computationally filtered and docked against the protein target, leading to the identification of promising hits that were then synthesized and tested. nih.gov

Similarly, a structure-based virtual screening effort identified a pyrazolo[3,4-b]pyridine derivative as a potent inhibitor of T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), a target for cancer immunotherapy. nih.gov This highlights the power of using a core structure to discover new therapeutic agents. An analog discovery program for this compound would involve:

Defining a target protein of interest.

Using the pyrazole-phenyl-methanol scaffold as a query to search virtual libraries (like ZINC, ChEMBL).

Docking the retrieved analogs into the target's binding site.

Ranking the compounds based on docking scores and interaction patterns.

Selecting the top-ranked virtual hits for chemical synthesis and biological evaluation.

This approach leverages the known structural features of the pyrazole class to efficiently explore new chemical space and identify novel, potent, and selective modulators of disease-relevant targets.

Therapeutic Potential and Future Research Directions for 3 1h Pyrazol 3 Yl Phenyl Methanol

Potential Therapeutic Applications of (3-(1H-pyrazol-3-yl)phenyl)methanol

The therapeutic promise of this compound can be inferred from the well-established biological activities of the broader pyrazole (B372694) class, which include anticancer and anti-inflammatory properties.

Anticancer Activity:

Pyrazole derivatives have been extensively studied for their potential as anticancer agents, with several compounds demonstrating significant cytotoxicity against various cancer cell lines. nih.govirjmets.com The mechanisms of action are diverse and often involve the inhibition of key proteins essential for cancer cell proliferation and survival. nih.gov

Kinase Inhibition: A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases. researchgate.netmdpi.com Many pyrazole-based compounds have been designed as inhibitors of crucial kinases such as Janus kinases (JAKs), Aurora kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govfrontiersin.org For instance, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives showed potent inhibition against JAK2/3 and Aurora A/B kinases. nih.gov Given that the this compound structure contains the core pyrazole scaffold, it is plausible that it could be a starting point for developing novel kinase inhibitors.

Cyclooxygenase (COX) Inhibition: The overexpression of cyclooxygenase-2 (COX-2) is linked to the pathogenesis of several cancers. nih.gov Pyrazole derivatives, such as the commercial drug Celecoxib, are well-known selective COX-2 inhibitors. nih.gov Novel 1,5-diaryl pyrazole derivatives have been synthesized and shown to possess dual anti-inflammatory and anticancer activity by targeting the COX enzyme. nih.gov This suggests a potential avenue for the therapeutic application of this compound in cancers where inflammation plays a significant role.

Other Anticancer Mechanisms: Research has also explored other anticancer mechanisms of pyrazole compounds, including the induction of apoptosis (programmed cell death) and the inhibition of tubulin polymerization, which is crucial for cell division. nih.gov

The following table summarizes the anticancer activity of some representative pyrazole derivatives, highlighting the diverse targets and cancer cell lines investigated.

| Compound/Derivative Class | Target(s) | Cancer Cell Line(s) | Key Findings |

| 1-Aryl-1H-pyrazole-fused curcumin (B1669340) analogs | Tubulin | MDA-MB-231 (Breast), HepG2 (Liver) | Exhibited potent cytotoxicity and inhibited tubulin polymerization. nih.gov |

| Pyrazolone-pyrazole derivatives | VEGFR-2 | MCF-7 (Breast) | Showed inhibitory activity against VEGFR-2 tyrosine kinase. nih.gov |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | JAK2/3, Aurora A/B | Various | Demonstrated potent multi-targeted kinase inhibition. nih.gov |

| 1,5-Diaryl pyrazole derivatives | COX-2 | Various | Possessed dual anti-inflammatory and anticancer properties. nih.gov |

Anti-inflammatory Activity:

The anti-inflammatory potential of pyrazole derivatives is well-documented, primarily through their ability to inhibit COX enzymes. nih.govnih.gov This has led to the development of successful non-steroidal anti-inflammatory drugs (NSAIDs). The potential for this compound and its derivatives to act as anti-inflammatory agents is therefore a significant area for future investigation. Studies on other pyrazole derivatives have shown promising results in reducing inflammation in various models. nih.govresearchgate.net

Challenges and Opportunities in Drug Development

While the pyrazole scaffold holds immense promise, the development of new drugs based on this structure, including this compound, faces several challenges and offers unique opportunities.

Challenges:

Selectivity: A major challenge in developing kinase inhibitors is achieving selectivity for the target kinase to minimize off-target effects and associated toxicities. mdpi.com The high degree of homology among kinase active sites makes designing selective inhibitors a complex task.

Drug Resistance: Cancer cells can develop resistance to chemotherapy through various mechanisms. nih.gov The development of pyrazole-based anticancer agents must consider potential resistance mechanisms and explore strategies to overcome them.

Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity is crucial for its success as a drug. Poor pharmacokinetic profiles can lead to low efficacy and undesirable side effects. researchgate.net

Opportunities:

Scaffold for Library Synthesis: The pyrazole ring is a versatile scaffold that is amenable to chemical modification, allowing for the creation of large libraries of derivatives. nih.gov This facilitates structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Dual-Target or Multi-Target Inhibitors: The ability of some pyrazole derivatives to inhibit multiple targets, such as the dual inhibition of EGFR and VEGFR-2, presents an opportunity to develop more effective anticancer therapies by simultaneously blocking multiple signaling pathways involved in tumor growth and angiogenesis. frontiersin.org

Targeting Underexplored Kinases: The "dark kinome" contains many understudied kinases that could be potential drug targets. Pyrazole-based inhibitors could be developed to target these novel kinases, opening up new avenues for cancer treatment. nih.gov

Synergistic Effects of this compound with Other Agents

The combination of different therapeutic agents is a cornerstone of modern cancer therapy, often leading to enhanced efficacy and reduced drug resistance. While no specific studies on the synergistic effects of this compound have been reported, the general principles of combination therapy and the known activities of pyrazole derivatives suggest potential synergistic interactions.

For instance, COX-2 inhibitors, a class to which some pyrazole derivatives belong, have been shown to act synergistically with other antitumor drugs. nih.gov They can improve the efficacy of chemotherapy and help prevent multidrug resistance. nih.gov Therefore, it is conceivable that this compound or its derivatives, if they exhibit COX-2 inhibitory activity, could be investigated in combination with existing chemotherapeutic agents.

Future research could explore combinations of this compound-based compounds with:

Standard Chemotherapeutic Drugs: To assess if the combination can lead to lower effective doses and reduced toxicity.

Targeted Therapies: Combining a pyrazole-based kinase inhibitor with another targeted agent that hits a different signaling pathway could be a powerful strategy to overcome resistance.

Immunotherapies: There is growing evidence that the tumor microenvironment plays a crucial role in cancer progression and response to therapy. Combining a pyrazole derivative that modulates the tumor microenvironment (e.g., by inhibiting inflammation) with an immune checkpoint inhibitor could enhance the anti-tumor immune response.

Future Research Avenues and Translational Studies

The exploration of this compound's therapeutic potential is still in its infancy. Future research should focus on a systematic evaluation of this compound and its derivatives.

Key Future Research Avenues:

Synthesis and Library Development: A focused effort to synthesize this compound and a library of its derivatives with diverse substitutions on both the pyrazole and phenyl rings is a critical first step.

In Vitro Biological Screening: The synthesized compounds should be screened against a panel of cancer cell lines from various tissues to identify potential anticancer activity. This should be followed by more focused assays to determine the mechanism of action, such as kinase inhibition assays for a broad range of kinases and COX inhibition assays.

Structure-Activity Relationship (SAR) Studies: The data from the biological screening will be crucial for establishing SAR, which will guide the design of more potent and selective compounds. nih.gov

Preclinical In Vivo Studies: Promising candidates from in vitro studies should be advanced to preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic properties.

Translational Studies: For compounds that show significant promise in preclinical studies, the path to clinical translation would involve further toxicology studies, formulation development, and ultimately, clinical trials in human subjects.

The table below outlines a potential research plan for the translational development of this compound.

| Research Phase | Key Objectives | Methodologies | Expected Outcome |

| Discovery & Lead Identification | Synthesize and characterize this compound and its derivatives. Identify initial "hit" compounds with biological activity. | Organic synthesis, analytical chemistry (NMR, MS). High-throughput screening against cancer cell lines and key enzymes (e.g., kinases, COX). | A library of novel pyrazole compounds and initial data on their anticancer or anti-inflammatory potential. |

| Lead Optimization | Improve the potency, selectivity, and ADME properties of hit compounds through iterative chemical modification. | Medicinal chemistry, SAR studies, in vitro ADME assays. | Optimized lead candidates with improved drug-like properties. |

| Preclinical Development | Evaluate the in vivo efficacy and safety of lead candidates. | Animal models of cancer or inflammation, toxicology studies, pharmacokinetic analysis. | Proof-of-concept for therapeutic efficacy and a preliminary safety profile. |

| Clinical Development | Assess the safety, tolerability, and efficacy in human subjects. | Phase I, II, and III clinical trials. | A new therapeutic agent for the treatment of cancer or inflammatory diseases. |

Q & A

Q. What are the optimized synthetic routes for (3-(1H-pyrazol-3-yl)phenyl)methanol, and how do conventional vs. microwave-assisted methods compare?

Methodological Answer: The synthesis of pyrazole derivatives like this compound often involves coupling reactions or functional group transformations. A Mannich reaction, as demonstrated for structurally similar compounds (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol), can introduce hydroxymethyl groups via formaldehyde intermediates . Microwave-assisted synthesis offers advantages such as reduced reaction time (from hours to minutes) and higher yields (e.g., 85–95% for analogous pyrazoles) compared to conventional reflux methods .

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield | Time | Reference |

|---|---|---|---|---|

| Conventional Reflux | Ethanol, SnCl₂·2H₂O, 16 hr reflux | ~70% | 16 hr | |

| Microwave Irradiation | Dioxane, hydrazine hydrate, 30 min | ~90% | 30 min |

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: X-ray crystallography using SHELXL is the gold standard for unambiguous structural confirmation. Single-crystal data collection (e.g., Mo-Kα radiation, 100 K) followed by refinement in SHELXL resolves bond lengths, angles, and hydrogen-bonding networks . Complementary techniques include:

Q. What strategies mitigate solubility challenges during biological assays?

Methodological Answer: The hydroxymethyl group enhances polarity, but poor solubility in aqueous buffers is common. Strategies include:

Q. How should researchers assess the purity of this compound?

Methodological Answer: Combine chromatographic and spectroscopic methods:

- HPLC : Use a C18 column (ACN:H₂O gradient, 1 mL/min) with UV detection at 254 nm. Purity >98% is acceptable for biological studies .

- NMR : Integrate impurity peaks (e.g., residual solvents) relative to the compound’s signals.

- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (error <0.3%) .

Q. What are the key safety considerations when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.

- Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal .

Advanced Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., TNIK kinase for anticancer activity). Validate with crystallographic ligand poses from the PDB .

- QSAR Studies : Correlate substituent effects (e.g., logP, Hammett σ) with bioactivity data. Pyrazole derivatives with electron-withdrawing groups often show enhanced antibacterial potency .

Q. How do researchers address crystallographic disorder in X-ray structures of pyrazole derivatives?

Methodological Answer: Disorder in the hydroxymethyl or pyrazole moieties can be resolved by:

Q. What alternative synthetic routes exist for introducing the pyrazole moiety?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

Q. Table 2: Bioactivity of Analogous Pyrazole Derivatives

| Substituent | Bioactivity (IC₅₀ or MIC) | Target | Reference |

|---|---|---|---|

| 4-Chloro-phenyl | MIC = 8 µg/mL (S. aureus) | Antibacterial | |

| Trifluoromethyl | IC₅₀ = 400 nM (D3 cells) | Anticancer |

Q. What advanced analytical techniques characterize hydrogen-bonding networks in this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.